

Application Notes and Protocols: Transdermal Delivery of Norgestimate Metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Norgestimate

Cat. No.: B1679921

[Get Quote](#)

Introduction

Norgestimate (NGM) is a synthetic progestin widely used in hormonal contraceptives.[1] Upon administration, it is rapidly and extensively metabolized to its primary active metabolites, norelgestromin (NGMN) and norgestrel (NG).[1][2][3] NGMN is the metabolite largely responsible for the progestational activity.[4][5] Transdermal patch technology offers a non-invasive method for delivering these active metabolites, bypassing first-pass metabolism in the liver, which can improve bioavailability and provide sustained, controlled release of the hormones.[6][7] This document provides detailed application notes and protocols for researchers and drug development professionals working on transdermal delivery systems for **norgestimate** metabolites, primarily focusing on norelgestromin in combination with ethinyl estradiol (EE).

The commercially available contraceptive patch (Ortho Evra®/Xulane®) is a matrix-type transdermal system designed to deliver 150 µg of norelgestromin and 35 µg of ethinyl estradiol per day.[8][9] This system maintains steady-state serum concentrations for a 7-day wear period.[4]

I. System Composition and Formulation

The development of a transdermal patch for **norgestimate** metabolites involves careful selection of components to ensure stability, controlled release, and adequate skin permeation.

Active Pharmaceutical Ingredients (APIs)

- Norelgestromin (NGMN): The primary active progestin metabolite of **norgestimate**.[\[1\]](#)
- Ethinyl Estradiol (EE): A synthetic estrogen commonly paired with progestins in hormonal contraceptives.[\[1\]](#)

Key Excipients

- Polymer Matrix: Forms the main structure of the patch, holding the drug and controlling its release.[\[6\]](#)[\[7\]](#) Commonly used polymers include:
 - Polyisobutylene (PIB)[\[6\]](#)[\[10\]](#)
 - Polyacrylates (e.g., Duro-Tak® series)[\[10\]](#)
 - Polyvinylpyrrolidone (PVP)[\[6\]](#)[\[11\]](#)
 - Polyvinyl Alcohol (PVA)[\[7\]](#)[\[11\]](#)
- Adhesives: Ensures the patch remains affixed to the skin. The polymer matrix often serves as the adhesive.[\[10\]](#) Silicone-based or polyisobutylene adhesives are common.[\[10\]](#)
- Permeation Enhancers: Substances that reversibly decrease the barrier function of the stratum corneum to facilitate drug penetration. Examples include:
 - Lauryl lactate
 - Glycerol[\[12\]](#)
- Backing Layer: An impermeable film that protects the patch from the environment and prevents drug evaporation.[\[10\]](#) Often composed of materials like polyethylene and polyester.
- Release Liner: A protective layer removed before application.[\[10\]](#) Typically a siliconized polyester film.

Example Formulation (Matrix-Type Patch)

The Ortho Evra® patch is a matrix-type system with three layers:

- Backing Layer: A beige film of low-density polyethylene and polyester.

- **Middle Adhesive Layer:** Contains the active hormones (norelgestromin and ethinyl estradiol) mixed with a polyisobutylene/polybutene adhesive, crospovidone, non-woven polyester fabric, and lauryl lactate.
- **Release Liner:** A transparent polyethylene terephthalate (PET) film coated with polydimethylsiloxane.

II. Experimental Protocols

Protocol for Patch Formulation (Solvent Casting Method)

The solvent casting technique is a common method for preparing matrix-type transdermal patches.^{[11][13]}

Objective: To prepare a drug-in-adhesive matrix patch containing norelgestromin and ethinyl estradiol.

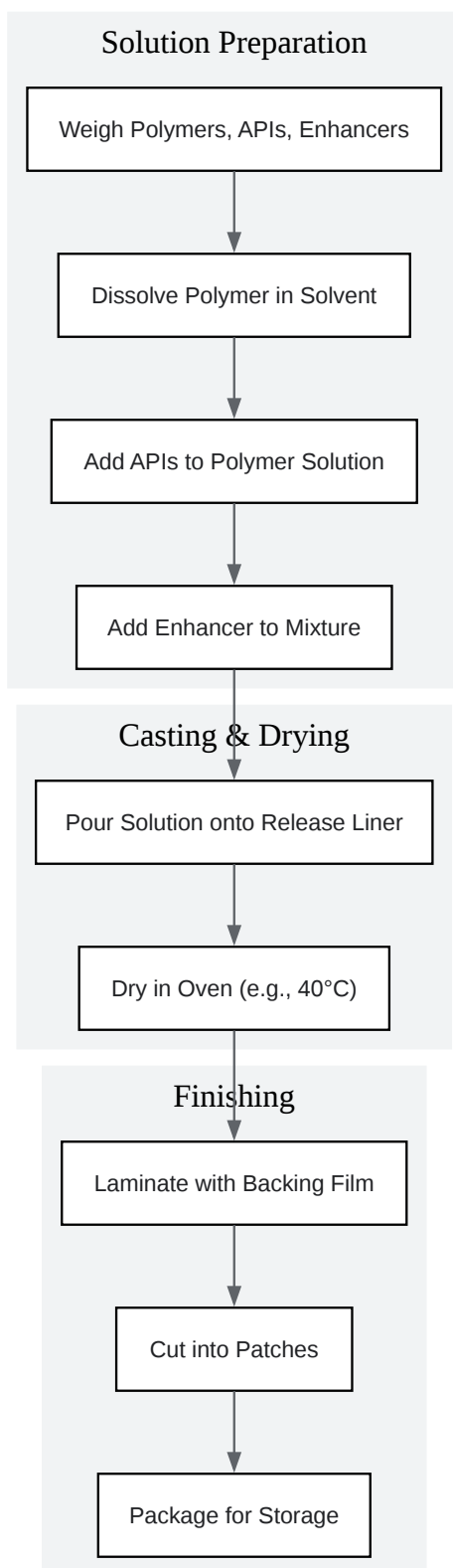
Materials:

- Norelgestromin (NGMN) powder
- Ethinyl Estradiol (EE) powder
- Polymer/Adhesive (e.g., Polyisobutylene)
- Permeation enhancer (e.g., Lauryl lactate)
- Solvent (e.g., Ethyl acetate)
- Backing film (e.g., 3M Scotchpak™)
- Release liner (e.g., Siliconized PET film)
- Glass petri dish or casting surface
- Magnetic stirrer and hot plate

- Drying oven

Procedure:

- Accurately weigh the required quantities of the polymer, NGMN, EE, and permeation enhancer.
- Dissolve the polymer in a suitable solvent (e.g., ethyl acetate) in a beaker with continuous stirring using a magnetic stirrer until a clear, homogenous solution is formed.[\[11\]](#)
- Slowly add the accurately weighed NGMN and EE to the polymer solution. Continue stirring until the drugs are completely dissolved.
- Add the permeation enhancer to the mixture and stir until a homogenous solution is obtained.
- Pour the viscous solution uniformly onto a casting surface, such as a glass petri dish lined with a release liner.[\[11\]](#)[\[13\]](#)
- Dry the cast film in a controlled environment, typically a drying oven at around 40°C, to evaporate the solvent.[\[11\]](#)[\[13\]](#) The drying time will vary depending on the solvent and film thickness.
- Once dried, laminate the drug-in-adhesive film with a backing layer.
- Cut the laminated sheet into patches of the desired size (e.g., 20 cm²).[\[5\]](#)
- Store the finished patches in sealed pouches until evaluation.



[Click to download full resolution via product page](#)

Caption: Workflow for Transdermal Patch Formulation via Solvent Casting.

Protocol for In Vitro Drug Release Testing

Objective: To determine the rate of drug release from the transdermal patch into a receptor medium.

Apparatus:

- Franz diffusion cell[7][14]
- Synthetic membrane (e.g., cellulose acetate)
- Receptor medium (e.g., phosphate-buffered saline pH 7.4 with a surfactant to ensure sink conditions)
- Water bath with circulator (maintained at $32 \pm 1^\circ\text{C}$)[14]
- Syringe and collection vials
- Analytical instrument (e.g., HPLC)

Procedure:

- Mount the synthetic membrane onto the Franz diffusion cell, separating the donor and receptor compartments.
- Fill the receptor compartment with pre-warmed, deaerated receptor medium, ensuring no air bubbles are trapped beneath the membrane.
- Place the diffusion cell in a water bath maintained at 32°C to simulate skin surface temperature.
- Cut the transdermal patch to a size that fits the donor compartment and apply it to the membrane.
- At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the receptor compartment.

- Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
- Analyze the collected samples for drug concentration using a validated HPLC method.[15]
- Calculate the cumulative amount of drug released per unit area over time.

Protocol for Ex Vivo Skin Permeation Study

Objective: To evaluate the permeation of the drug through a biological skin membrane.

Apparatus & Materials:

- Same as In Vitro Drug Release Testing, with the following additions:
- Excised skin (e.g., neonatal porcine skin, rat skin, or human cadaver skin).[12][16][17]

Procedure:

- Excise the skin from the source (e.g., dorsal or abdominal region of a rat).[14] Remove any subcutaneous fat and hair.
- Mount the prepared skin section on the Franz diffusion cell with the stratum corneum side facing the donor compartment.
- Follow steps 2-8 from the In Vitro Drug Release Testing protocol.
- After the study, the skin can be analyzed to determine the amount of drug retained in the tissue.
- Calculate the permeation flux (J_{ss}) and permeability coefficient (K_p).

III. Data Presentation

Pharmacokinetic Parameters

Transdermal delivery of norelgestromin/ethinyl estradiol results in a different pharmacokinetic profile compared to oral contraceptives.[8][18] The patch generally produces higher steady-state concentrations (C_{ss}) and a lower peak concentration (C_{max}).[8]

Table 1: Comparative Pharmacokinetic Parameters (Transdermal Patch vs. Oral Contraceptive)

Parameter	Transdermal Norelgestromin/EE Patch	Oral Contraceptive (containing 35 mcg EE)	Reference(s)
Ethinyl Estradiol (EE)			
Cmax (Peak Concentration)	~25% Lower	Higher	[8][18]
Css (Avg. Steady- State Conc.)	~60% Higher	Lower	[8][18]
AUC (Total Exposure)	~60% Higher	Lower	[8][18]
Norelgestromin (NGMN)			
Mean Serum Concentration	0.6 to 1.2 ng/mL	N/A (Administered as NGM)	[19][20]
Tmax (Time to Peak)	~48 hours	~2 hours (for oral NGM)	[3][4]

| Elimination Half-life | ~28 hours | N/A [4] |

Note: Oral contraceptives contain **norgestimate**, which is metabolized to norelgestromin.[2]

Delivery System Performance

Recent research has explored novel delivery systems like microarray patches (MAPs) for sustained release.

Table 2: Performance of a Norelgestromin Dissolving Bilayer Microarray Patch (in vivo Rat Model)

Parameter	Microarray Patch (MAP)	Intramuscular (IM) Injection	Reference(s)
Cmax (Peak Concentration)	67.4 ± 20.1 ng/mL	700 ± 138 ng/mL	[16][17][21][22]
Tmax (Time to Peak)	4 hours	1 hour	[16][17][21][22]
Relative Bioavailability	~10%	100% (Reference)	[16][22]
Drug Delivered (ex vivo)	176 ± 60.9 µg per patch	N/A	[16][17][21]

| Delivery Efficiency (ex vivo) | 15.3 ± 5.3% of loaded drug | N/A [[16][17] |

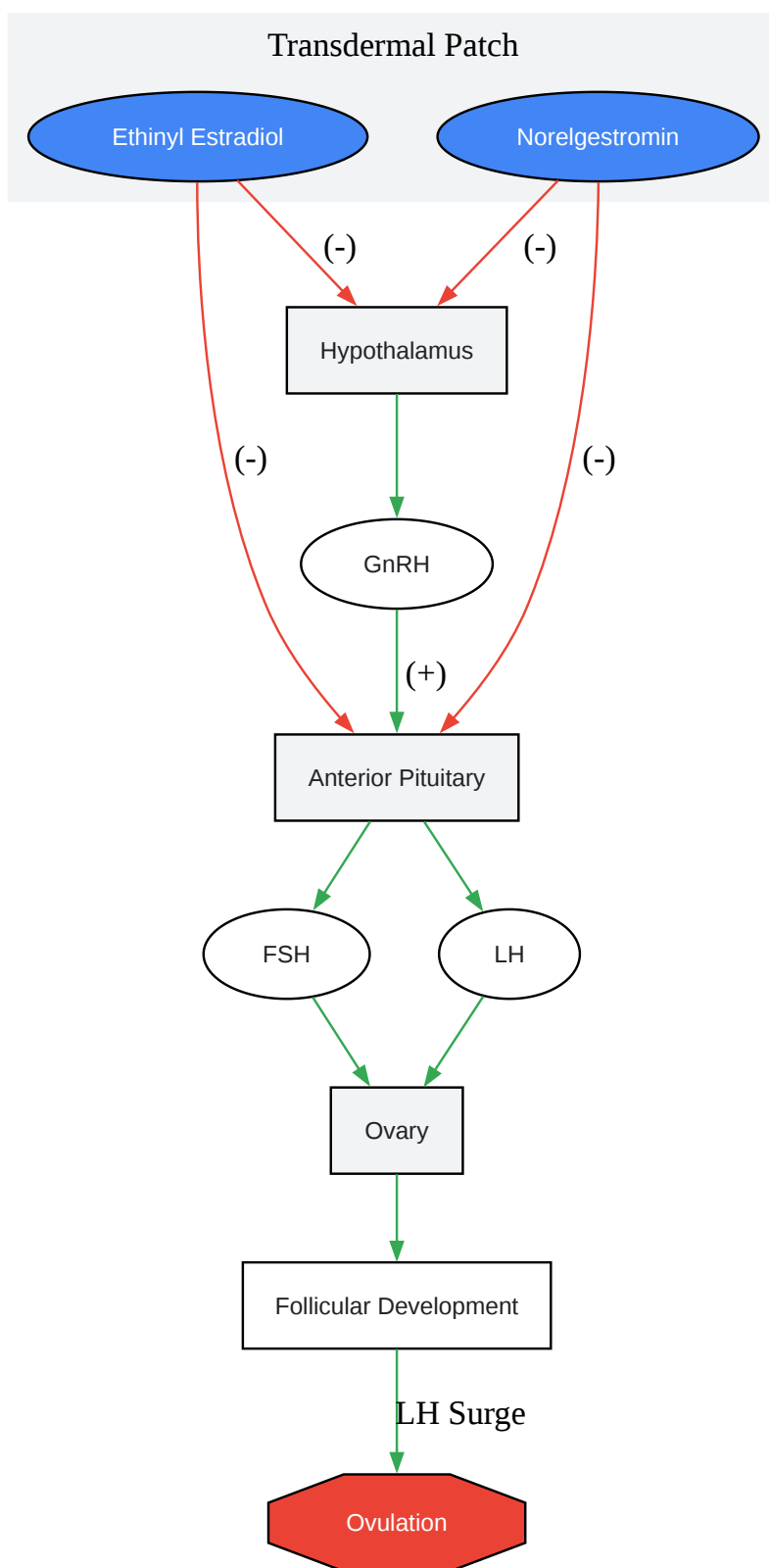
IV. Mechanism of Action & Signaling Pathway

The contraceptive action of norelgestromin and ethinyl estradiol is primarily achieved through the suppression of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the pituitary gland.[4][23]

- Ethinyl Estradiol (EE): Acts on the hypothalamus to suppress Gonadotropin-Releasing Hormone (GnRH). It also provides negative feedback to the anterior pituitary, reducing FSH release and preventing follicular development.
- Norelgestromin (NGMN): Provides potent negative feedback to the hypothalamus and pituitary, primarily inhibiting the pre-ovulatory LH surge, which is the direct trigger for ovulation.[9]

Secondary Mechanisms:

- Cervical Mucus: NGMN increases the viscosity of cervical mucus, making it difficult for sperm to penetrate.[23][24]
- Endometrium: The hormones alter the endometrium, making it less receptive to implantation of a fertilized egg.[4][23][24]



[Click to download full resolution via product page](#)

Caption: Hormonal Feedback Loop for Contraception.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Norgestimate and Ethinyl Estradiol: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. norelgestromin and ethinyl estradiol transdermal system [glowm.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. drugs.com [drugs.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. US5876746A - Transdermal patch and method for administering 17-deacetyl norgestimate alone or in combination with an estrogen - Google Patents [patents.google.com]
- 11. Formulation and Evaluation of Transdermal Patches Containing BGP-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and evaluation of matrix type transdermal patch of ethinylestradiol and medroxyprogesterone acetate for anti-implantation activity in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and evaluation of matrix type of transdermal patches containing anti – diabetic drug [journals.ipinnovative.com]
- 15. mdpi.com [mdpi.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Development of Norelgestromin Dissolving Bilayer Microarray Patches for Sustained Release of Hormonal Contraceptive - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drugs.com [drugs.com]
- 19. Pharmacokinetics of norelgestromin and ethinyl estradiol from two consecutive contraceptive patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. researchgate.net [researchgate.net]
- 22. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 23. Transdermal ethinylestradiol/norelgestromin: a review of its use in hormonal contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. drugs.com [drugs.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Transdermal Delivery of Norgestimate Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679921#transdermal-patch-delivery-systems-for-norgestimate-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com